2-(Ethylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate

Medicinal Chemistry Bromodomain Inhibition Building Block Procurement

2-(Ethylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate (CAS 796982-49-5) is a synthetic ester derivative of 3,5-dimethylisoxazole-4-carboxylic acid, characterized by an N-ethylcarbamoylmethyl ester side chain. The compound belongs to a class of isoxazole-based scaffolds employed as intermediates in medicinal chemistry, particularly as building blocks for bromodomain-targeting ligands, where the 3,5-dimethylisoxazole moiety functions as an acetyl-lysine bioisostere.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
Cat. No. B12860065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCCNC(=O)COC(=O)C1=C(ON=C1C)C
InChIInChI=1S/C10H14N2O4/c1-4-11-8(13)5-15-10(14)9-6(2)12-16-7(9)3/h4-5H2,1-3H3,(H,11,13)
InChIKeyNANDCBDSTYTXNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-(Ethylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate (CAS 796982-49-5)


2-(Ethylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate (CAS 796982-49-5) is a synthetic ester derivative of 3,5-dimethylisoxazole-4-carboxylic acid, characterized by an N-ethylcarbamoylmethyl ester side chain. The compound belongs to a class of isoxazole-based scaffolds employed as intermediates in medicinal chemistry, particularly as building blocks for bromodomain-targeting ligands, where the 3,5-dimethylisoxazole moiety functions as an acetyl-lysine bioisostere [1]. The available vendor-reported purity for this compound typically reaches 97% .

Why In-Class Substitution of 2-(Ethylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate Requires Caution


Within the 3,5-dimethylisoxazole ester class, subtle structural variations significantly alter physicochemical parameters such as lipophilicity (logP), hydrogen-bonding capacity, and metabolic susceptibility. The N-ethyl group in this compound, compared to the N-methyl analog, introduces a approximately +0.5 log unit increase in calculated logP, which can shift cellular permeability and solubility profiles in a manner that is not interchangeable for structure-activity optimization . The absence of published head-to-head quantitative data for this specific ester, however, precludes a definitive procurement justification based solely on performance differentials at the time of this analysis.

Quantitative Differentiation Evidence for 2-(Ethylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate


Limited Quantitative Differential Evidence Is Currently Available

A systematic search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, Reaxys, PubMed) did not yield any peer-reviewed head-to-head comparison study or assay data that quantitatively differentiates this compound from its closest analogs (e.g., 2-(methylamino)-2-oxoethyl ester, ethyl ester, or free acid). No in vitro IC50, ADME, solubility, or stability values were located [1][2]. Consequently, no product-specific quantitative evidence can be presented that satisfies the high-strength evidence admission rules for this guide.

Medicinal Chemistry Bromodomain Inhibition Building Block Procurement

Application Scenarios for 2-(Ethylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate (CAS 796982-49-5)


Intermediate in Bromodomain Ligand Optimization

The compound can serve as a synthetic intermediate in the preparation of 3,5-dimethylisoxazole-based ligands for BET bromodomains (BRD4). The N-ethylcarbamoylmethyl ester provides a distinct steric and electronic signature compared to the methyl analog, potentially enabling fine-tuning of ligand efficiency and selectivity during hit-to-lead optimization [1].

Pharmacokinetic Probe in In-House ADME Panels

Calculated logP (~1.2 for the free acid analog) suggests that the ester form may possess suitable membrane permeability for cell-based assays. The compound can be included in internal ADME panels to evaluate the impact of the N-ethyl substitution on metabolic stability and permeability relative to other ester or amide derivatives [1][2].

Building Block for Prodrug Design

The (ethylamino)-2-oxoethyl ester functionality is known in medicinal chemistry to act as a prodrug moiety for carboxylic acids, improving oral bioavailability. This compound can be used to explore pro-moiety effects in isoxazole-based anti-inflammatory or anticancer scaffolds [1].

Quote Request

Request a Quote for 2-(Ethylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.